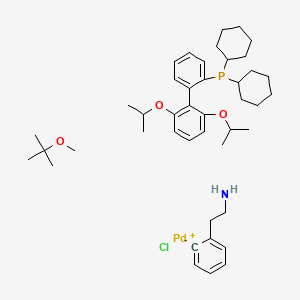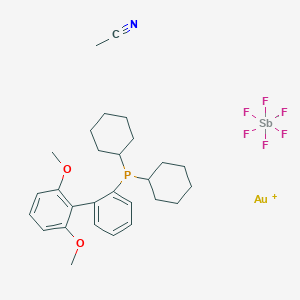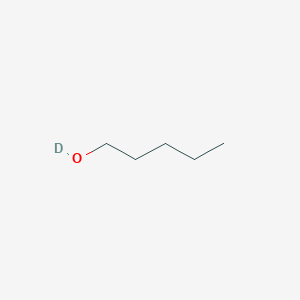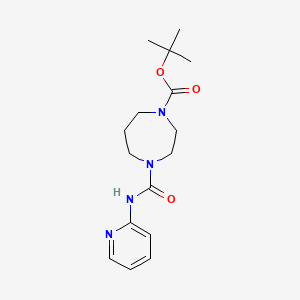
RuPhos Pd G1 methyl t-Butyl Ether Adduct
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RuPhos Pd G1 methyl t-Butyl Ether Adduct is a palladium-based catalyst used in various cross-coupling reactions. It is known for its high efficiency and selectivity in forming carbon-carbon and carbon-nitrogen bonds. The compound is a first-generation palladacycle precatalyst, which means it is designed to generate the active palladium species required for catalytic activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RuPhos Pd G1 methyl t-Butyl Ether Adduct involves the coordination of palladium with RuPhos ligand and methyl t-butyl ether. The reaction typically requires a palladium source, such as palladium chloride, and the RuPhos ligand in the presence of a base. The reaction is carried out under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
RuPhos Pd G1 methyl t-Butyl Ether Adduct is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig amination
- Heck reaction
- Hiyama coupling
- Negishi coupling
- Sonogashira coupling
- Stille coupling
- Suzuki-Miyaura coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, organometallic reagents (such as organozinc, organotin, and organoboron compounds), and bases (such as potassium carbonate and sodium tert-butoxide). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .
Major Products
The major products formed from these reactions are biaryl compounds, arylamines, and other substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
科学研究应用
RuPhos Pd G1 methyl t-Butyl Ether Adduct has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and advanced materials
作用机制
The mechanism of action of RuPhos Pd G1 methyl t-Butyl Ether Adduct involves the formation of an active palladium species through the coordination of the RuPhos ligand with palladium. This active species then participates in oxidative addition, transmetalation, and reductive elimination steps to form the desired cross-coupled products. The RuPhos ligand stabilizes the palladium center and enhances its reactivity and selectivity .
相似化合物的比较
Similar Compounds
- BrettPhos Pd G1 methyl t-Butyl Ether Adduct
- XPhos Pd G1 methyl t-Butyl Ether Adduct
- SPhos Pd G1 methyl t-Butyl Ether Adduct
Uniqueness
RuPhos Pd G1 methyl t-Butyl Ether Adduct is unique due to its high efficiency and selectivity in cross-coupling reactions. The RuPhos ligand provides steric and electronic properties that enhance the reactivity of the palladium center, making it suitable for a wide range of substrates and reaction conditions .
属性
分子式 |
C43H65ClNO3PPd |
|---|---|
分子量 |
816.8 g/mol |
IUPAC 名称 |
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine |
InChI |
InChI=1S/C30H43O2P.C8H10N.C5H12O.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1 |
InChI 键 |
FINPLSBBDVRBPA-UHFFFAOYSA-M |
规范 SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12053989.png)

![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)
![4-Bromo-2-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12054012.png)

![1-[13-[(3-chloro-4-methoxyphenyl)methylamino]-5-ethyl-4,5,7,11,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,10,12-hexaen-10-yl]-N-methylimidazole-4-carboxamide;methanesulfonic acid](/img/structure/B12054025.png)






![Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)](/img/structure/B12054061.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12054067.png)
